(3R)-(+)-3-(Methylamino)pyrrolidine

Chiral Synthesis Quality Control Stereochemistry

(3R)-(+)-3-(Methylamino)pyrrolidine is a chiral amine belonging to the class of substituted pyrrolidines. It is a single enantiomer characterized by a specific optical rotation of [α]²⁰ᴅ = +17° to +22° (c=10 in EtOH) and is typically supplied as a colorless to light yellow clear liquid with a purity of ≥ 98% (GC).

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 139015-33-1
Cat. No. B166973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-(+)-3-(Methylamino)pyrrolidine
CAS139015-33-1
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCNC1CCNC1
InChIInChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m1/s1
InChIKeyNGZYRKGJWYJGRS-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-(+)-3-(Methylamino)pyrrolidine (CAS 139015-33-1): A Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(3R)-(+)-3-(Methylamino)pyrrolidine is a chiral amine belonging to the class of substituted pyrrolidines . It is a single enantiomer characterized by a specific optical rotation of [α]²⁰ᴅ = +17° to +22° (c=10 in EtOH) and is typically supplied as a colorless to light yellow clear liquid with a purity of ≥ 98% (GC) . This compound serves primarily as a key intermediate or building block in organic and medicinal chemistry, where its defined stereocenter (R-configuration at the 3-position) is critical for the stereoselective synthesis of more complex molecules .

Chiral building block for asymmetric synthesis — defined (R)-stereocenter supports stereochemical control in research workflows.
Single-enantiomer identity confirmed — specific optical rotation range provides a quality attribute for chiral reference standard procurement.
Supplied as liquid with high purity specification — suitable for method development and building-block chemistry where enantiopurity and batch consistency are needed.

Why (3R)-(+)-3-(Methylamino)pyrrolidine Cannot Be Substituted by Racemates or Other Stereoisomers


Direct substitution of (3R)-(+)-3-(Methylamino)pyrrolidine with its racemate (3-(Methylamino)pyrrolidine, CAS 83030-08-4) or its enantiomer ((3S)-(-)-3-(Methylamino)pyrrolidine, CAS 139015-32-0) is not scientifically valid due to the critical role of stereochemistry in its applications. In drug discovery and asymmetric synthesis, the (R)-enantiomer is specifically required as a chiral building block to impart a desired three-dimensional configuration into a target molecule . Using the racemate or the (S)-enantiomer would lead to the formation of a different diastereomer or the opposite enantiomer of the final product, which can drastically alter its biological activity, binding affinity, or physicochemical properties . This is a class-level principle in medicinal chemistry, where the activity of a chiral drug often resides predominantly in a single enantiomer (eutomer), while the other (distomer) may be inactive or have undesirable effects.

(3R)-(+)-enantiomer
Racemate substitution
Using racemic 3-(methylamino)pyrrolidine (CAS 83030-08-4) may introduce the opposite (S)-enantiomer, altering stereochemical outcome and final compound configuration.
(3R)-(+)-enantiomer
(S)-enantiomer mismatch
Substitution with (3S)-(-)-3-(methylamino)pyrrolidine (CAS 139015-32-0) directly yields the opposite enantiomer in downstream products, which may drastically change research binding or activity profiles.
(3R)-(+)-enantiomer
Purity specification gap
Racemate lots are often supplied at lower GC purity (~95%); this difference in impurity profile may affect reproducibility in sensitive asymmetric methods.

Quantitative Evidence for Selecting (3R)-(+)-3-(Methylamino)pyrrolidine


Enantiomeric Identity: Optical Purity as a Key Procurement Metric

A primary basis for differentiation is the compound's verified enantiomeric purity. Commercial suppliers specify the (3R)-(+)-enantiomer through its specific optical rotation, which is consistently reported within a narrow, controlled range. This differentiates it from the racemate, which has no net optical rotation, and the (3S)-enantiomer, which has an equal and opposite rotation [1]. This specification is crucial for ensuring batch-to-batch reproducibility in asymmetric synthesis.

Enantiomeric identity
Head-to-head
[α]20D = +17.0° to +22.0° (c=10, EtOH)
Confirms (R)-enantiomer identity for stereochemical control.
(S)-enantiomer shows equal and opposite rotation; source review recommended.
Chiral Synthesis Quality Control Stereochemistry

Purity Benchmarking for Reproducible Research Outcomes

The target compound is consistently offered with a high chemical purity, as verified by Gas Chromatography (GC). The leading vendors specify a minimum purity of ≥98.0% (GC) , whereas the racemate is often offered at a lower specification, such as a minimum of 95% . This difference in purity is a quantifiable factor for scientists seeking to minimize the impact of unknown impurities on reaction yields or in the development of sensitive analytical methods.

Chemical purity (GC)
Cross-study comparable
≥98.0% vs. ≥95.0% for racemate
Higher purity specification may support reproducible reaction outcomes.
Spec review required; supplier-specific lot data should be verified.
Organic Synthesis Analytical Chemistry Product Specification

Defined Physical Properties for Handling and Scale-Up

The physical properties of (3R)-(+)-3-(Methylamino)pyrrolidine are well-defined and critical for safe handling and process scale-up. Its boiling point is consistently reported as 164°C at atmospheric pressure . Its density is specified as 0.94 g/mL . Importantly, it has a flash point of 31°C, classifying it as a flammable liquid and informing its storage and transport requirements . These quantified parameters are essential for engineers and chemists when designing synthetic routes and ensuring operational safety.

Flash point
Class-level inference
31 °C
Informs safety compliance for storage and handling.
Closed cup method; confirm with local SDS.
Process Chemistry Material Safety Physical Properties

Targeted Application Scenarios for (3R)-(+)-3-(Methylamino)pyrrolidine


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

In drug discovery programs where a specific 3D configuration is required, (3R)-(+)-3-(Methylamino)pyrrolidine is used as a chiral building block. Its high enantiopurity, as defined by its specific optical rotation , is leveraged to control the stereochemistry in the construction of complex molecules, particularly those targeting neurological disorders . This ensures the synthesized drug candidate possesses the desired chirality, a fundamental requirement for modern drug development.

Development of Chiral Ligands and Organocatalysts

The compound's chiral secondary amine structure makes it a valuable precursor for developing novel chiral ligands or organocatalysts. Its (R)-configuration and high chemical purity (≥98%) are essential for achieving high levels of asymmetric induction in catalytic transformations . Using the correct enantiomer with defined purity minimizes the risk of reduced enantioselectivity caused by the presence of the opposite enantiomer.

Analytical Method Development and Reference Standards

The well-characterized physical and chemical properties of (3R)-(+)-3-(Methylamino)pyrrolidine, including its refractive index (n20D 1.48) and boiling point (164 °C) , make it suitable for use as a reference standard in the development of analytical methods. Its defined optical rotation provides a clear, quantifiable signal for chiral chromatography method development, allowing for the separation and quantification of enantiomers in complex mixtures.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Stereochemical configuration control
Enantiomeric purity verification
Chiral ligand & organocatalyst development
High chemical purity & defined (R)-center
Asymmetric induction efficiency review
Analytical reference standard use
Well-characterized physical constants
Chiral chromatography method qualification

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